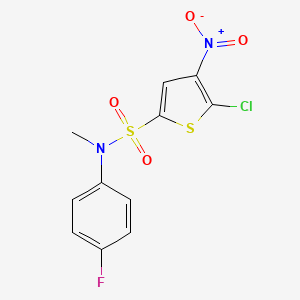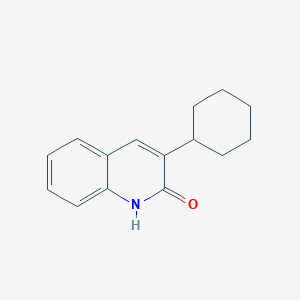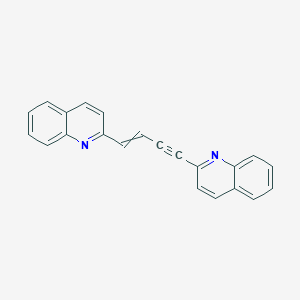
2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline is an organic compound with the molecular formula C22H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes a buten-3-yne linkage between two quinoline units. This structure imparts unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline typically involves the coupling of two quinoline units via a buten-3-yne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling reaction can be employed, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline rings, leading to a wide range of derivatives .
科学的研究の応用
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Diphenyl-but-3-en-1-yne: Similar structure but with phenyl groups instead of quinoline units.
2-Butyne-1,4-diyl dibenzoate: Contains a butyne linkage but with benzoate groups instead of quinoline.
1,4-Dichloro-2-butyne: A simpler compound with a butyne linkage and chlorine substituents.
Uniqueness
2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline is unique due to the presence of quinoline units, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a tool in chemical and biological research .
特性
CAS番号 |
651025-13-7 |
|---|---|
分子式 |
C22H14N2 |
分子量 |
306.4 g/mol |
IUPAC名 |
2-(4-quinolin-2-ylbut-1-en-3-ynyl)quinoline |
InChI |
InChI=1S/C22H14N2/c1-5-11-21-17(7-1)13-15-19(23-21)9-3-4-10-20-16-14-18-8-2-6-12-22(18)24-20/h1-3,5-9,11-16H |
InChIキー |
YJRFGRJJUIAGOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC#CC3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
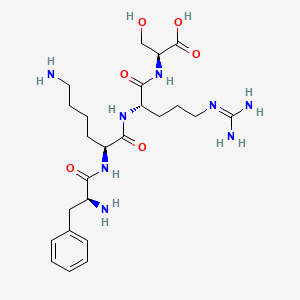
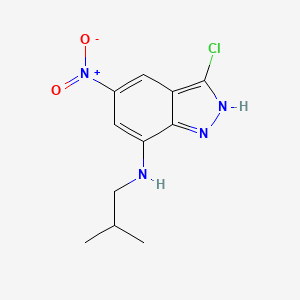

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
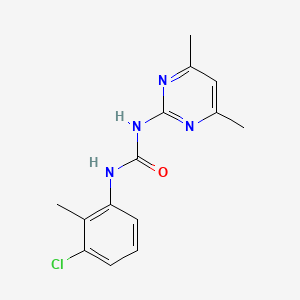
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
